molecular formula C24H22N2O4S B15026043 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethyl 4-methylbenzoate

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethyl 4-methylbenzoate

Cat. No.: B15026043
M. Wt: 434.5 g/mol
InChI Key: GYKMAJGOFJBCCP-UHFFFAOYSA-N
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Description

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]ETHYL 4-METHYLBENZOATE is a complex organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]ETHYL 4-METHYLBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzisothiazole core, followed by the introduction of the anilino and benzoate groups. Common reagents used in these reactions include sulfur dioxide, amines, and various organic solvents. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]ETHYL 4-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines and alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]ETHYL 4-METHYLBENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or cancer cell proliferation. The pathways involved in these effects are complex and may include multiple signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]ETHYL 4-METHYLBENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)ethyl 4-methylbenzoate

InChI

InChI=1S/C24H22N2O4S/c1-17-7-11-19(12-8-17)24(27)30-16-15-26(20-13-9-18(2)10-14-20)23-21-5-3-4-6-22(21)31(28,29)25-23/h3-14H,15-16H2,1-2H3

InChI Key

GYKMAJGOFJBCCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCCN(C2=CC=C(C=C2)C)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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